m-Isopropylthioaniline
Description
m-Isopropylthioaniline (meta-isopropylthioaniline) is an aromatic amine derivative featuring an isopropylthio (-S-iPr) substituent at the meta position of the aniline ring. The ortho isomer, 2-(isopropylthio)aniline (CAS 6397-33-7), serves as a key reference, with a molecular weight of 167.27 g/mol, moderate lipophilicity (LogP ≈ 2.34), and low water solubility . Substituent position significantly impacts physicochemical and biological behavior; the meta isomer likely exhibits distinct electronic and steric effects compared to its ortho counterpart.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
3-propan-2-ylsulfanylaniline |
InChI |
InChI=1S/C9H13NS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 |
InChI Key |
LQHCJNXJRJAKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Isopropylthio)aniline (Ortho Isomer)
Structural Differences : The isopropylthio group is at the ortho position.
Physicochemical Properties :
- Molecular Weight : 167.27 g/mol
- LogP : 2.34
- Bioactivity : Moderate CYP enzyme inhibition, high gastrointestinal absorption, and moderate blood-brain barrier permeability .
Synthesis : Prepared via nucleophilic substitution reactions, such as thiolation of 2-iodoaniline with isopropylthiol under basic conditions .
N-Isopropylaniline
Structural Differences : An isopropyl group is attached to the amine nitrogen instead of the aromatic ring.
Physicochemical Properties :
- Molecular Weight : 149.23 g/mol
- Water Solubility : Moderate (higher than thioether analogs due to reduced hydrophobicity)
- LogP : 2.01
- Bioactivity : Lower CYP inhibition compared to thioether analogs, likely due to reduced electron-withdrawing effects .
Synthesis : Typically synthesized via alkylation of aniline with isopropyl halides.
N-Isopropyl-2-(isopropylthio)aniline
Structural Differences : Combines an N-isopropyl group and an ortho-isopropylthio substituent.
Physicochemical Properties :
4-((4-Amino-m-tolyl)methyl)-2-isopropyl-6-propylaniline
Structural Differences: A poly-substituted aniline with amino, methyl, isopropyl, and propyl groups. Properties:
- Molecular Weight: Not explicitly reported but likely >250 g/mol.
- Solubility : Expected to be very low due to high hydrophobicity.
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | LogP | CYP Inhibition |
|---|---|---|---|---|
| 2-(Isopropylthio)aniline (ortho) | 167.27 | Low | 2.34 | Moderate |
| N-Isopropylaniline | 149.23 | Moderate | 2.01 | Low |
| N-Isopropyl-2-(isopropylthio)aniline | 224.05 | Not reported | ~3.5 | Not reported |
| m-Isopropylthioaniline (inferred) | 167.27 | Low* | ~2.5* | Moderate* |
*Estimated based on structural analogs.
Key Findings and Implications
Substituent Position : The meta isomer likely exhibits higher solubility than the ortho isomer due to reduced steric hindrance, though direct data is needed.
Bioactivity Trends : Thioether-containing compounds (e.g., 2-(isopropylthio)aniline) show stronger CYP inhibition than N-alkylated analogs, suggesting sulfur’s role in enzyme interaction .
Synthetic Complexity : Multi-substituted derivatives (e.g., N-Isopropyl-2-(isopropylthio)aniline) require advanced synthetic strategies, impacting scalability .
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